molecular formula C16H23N3O5S B4459807 ethyl 4-{3-[methyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate

ethyl 4-{3-[methyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate

Cat. No. B4459807
M. Wt: 369.4 g/mol
InChI Key: HUPIZGWLOUFTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{3-[methyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate, also known as EMA401, is a small molecule drug that has shown promising results in treating neuropathic pain. It was developed by Spinifex Pharmaceuticals and is currently in clinical trials.

Mechanism of Action

Ethyl 4-{3-[methyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate acts as a selective antagonist of the angiotensin II type 2 receptor. This receptor is expressed in sensory neurons and is involved in pain signaling pathways. By blocking the activity of this receptor, ethyl 4-{3-[methyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate reduces the sensitivity of these neurons to pain signals, leading to a reduction in pain.
Biochemical and Physiological Effects:
ethyl 4-{3-[methyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate has been shown to be well-tolerated in preclinical and clinical studies. It is rapidly absorbed into the bloodstream and has a half-life of approximately 6 hours. It is primarily metabolized by the liver and excreted in the urine. ethyl 4-{3-[methyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate has been shown to have no significant effects on blood pressure or heart rate.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-{3-[methyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate is its specificity for the angiotensin II type 2 receptor, which reduces the risk of off-target effects. It has also been shown to be effective in reducing pain in animal models of neuropathic pain, making it a promising candidate for further study. However, one of the limitations of ethyl 4-{3-[methyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate is its relatively short half-life, which may limit its effectiveness in long-term treatment.

Future Directions

There are several potential future directions for research on ethyl 4-{3-[methyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate. One area of interest is the development of more potent and longer-lasting analogs of the drug. Another area of interest is the investigation of the role of the angiotensin II type 2 receptor in other pain conditions, such as inflammatory pain. Additionally, further clinical trials are needed to determine the safety and efficacy of ethyl 4-{3-[methyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate in humans.

Scientific Research Applications

Ethyl 4-{3-[methyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate has been extensively studied in preclinical and clinical trials for its potential use in treating neuropathic pain. It works by blocking the activity of a protein called the angiotensin II type 2 receptor, which is involved in pain signaling pathways. In preclinical studies, ethyl 4-{3-[methyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate has been shown to be effective in reducing pain in animal models of neuropathic pain.

properties

IUPAC Name

ethyl 4-[3-[methyl(methylsulfonyl)amino]benzoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c1-4-24-16(21)19-10-8-18(9-11-19)15(20)13-6-5-7-14(12-13)17(2)25(3,22)23/h5-7,12H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPIZGWLOUFTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{3-[methyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-{3-[methyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-{3-[methyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-{3-[methyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-{3-[methyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-{3-[methyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.